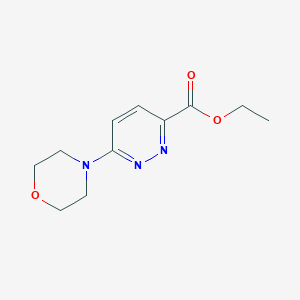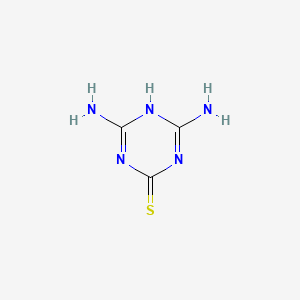
Ethyl 6-morpholinopyridazine-3-carboxylate
Descripción general
Descripción
Ethyl 6-morpholinopyridazine-3-carboxylate is a chemical compound with the molecular formula C11H15N3O3 . It has a wide range of applications in scientific experiments and research.
Synthesis Analysis
The synthesis of this compound involves the reaction of Morpholine and 6-Chloro-pyridazine-3-carboxylic acid ethyl ester . The detailed synthesis process is not available in the search results.Physical And Chemical Properties Analysis
This compound has a melting point of 124 °C and a predicted boiling point of 463.2±45.0 °C . Its predicted density is 1.225±0.06 g/cm3 . The pKa value is predicted to be 3.92±0.10 .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Properties
Ethyl 6-morpholinopyridazine-3-carboxylate and its derivatives have been synthesized and investigated for their antimicrobial properties. For instance, Abdel-Mohsen (2014) described the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate, demonstrating significant to moderate antimicrobial activity against various bacteria and fungi (Abdel-Mohsen, 2014). Similarly, Dotsenko et al. (2008) synthesized cyclopenta[c]pyridine derivatives, expanding the chemical repertoire with potential for biological applications (Dotsenko et al., 2008).
Heterocyclic Chemistry and Drug Synthesis
The compound has also been used in the synthesis of various heterocyclic structures. Tumkevičius (1994) explored reactions leading to modified thieno[2,3-d]pyrimidines and dipyrimidinones, which are important in pharmaceutical chemistry (Tumkevičius, 1994). Fandaklı et al. (2012) reported the synthesis of 1,2,4-triazol-3-one derivatives, further highlighting the compound's role in the development of potential therapeutic agents (Fandaklı et al., 2012).
Advanced Heterocyclic Synthesis
Additional research includes the synthesis of complex heterocycles, such as indole and pyridazine derivatives, as conducted by El-Gendy et al. (2008), indicating the compound's significance in advanced organic synthesis and medicinal chemistry (El-Gendy et al., 2008).
Anticancer Research
The compound has found applications in anticancer research. For example, Abdel‐Aziz et al. (2009) synthesized derivatives with immunomodulatory and anticancer activities, demonstrating the compound's potential in oncology research (Abdel‐Aziz et al., 2009).
Miscellaneous Applications
Other studies have utilized this compound in diverse chemical syntheses and biological studies. This includes the work by Hameed et al. (2017) on the synthesis of cinnolines under controlled conditions, indicating the compound's role in green chemistry (Hameed et al., 2017).
Propiedades
IUPAC Name |
ethyl 6-morpholin-4-ylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-2-17-11(15)9-3-4-10(13-12-9)14-5-7-16-8-6-14/h3-4H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRRQGQJZJNBLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504822 | |
| Record name | Ethyl 6-(morpholin-4-yl)pyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77407-73-9 | |
| Record name | Ethyl 6-(morpholin-4-yl)pyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1,1'-Biphenyl]-2-amine, 2',4'-difluoro-](/img/structure/B3057121.png)

![[Chloro(phenylimino)methyl]dimethylamine](/img/structure/B3057123.png)





![[1,1'-Binaphthalene]-2,2'-dicarbonitrile](/img/structure/B3057131.png)

